molecular formula C46H62N4O11 B10761502 Rifabutin

Rifabutin

Número de catálogo: B10761502
Peso molecular: 847.0 g/mol
Clave InChI: AZFBLLCNOQPJGJ-VXTBVIBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La rifabutina es un derivado semisintético de la rifamicina S. La preparación implica varios pasos, incluyendo la bromación de la rifamicina S para formar 3-bromo rifamicina S, seguida de una serie de reacciones para introducir el grupo spiropiperidilo . Las condiciones de reacción suelen implicar el uso de acetato de etilo, bromuro de potasio y bromo en un entorno controlado para garantizar que se obtiene el producto deseado.

Métodos de Producción Industrial: En entornos industriales, la rifabutina se produce mediante una combinación de síntesis química y procesos de fermentación. El proceso de fermentación implica el cultivo de cepas específicas de bacterias que producen rifamicina S, que luego se modifica químicamente para producir rifabutina. Este método asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La rifabutina se somete a diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la rifabutina con grupos funcionales modificados, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Treatment of Tuberculosis

Rifabutin is primarily indicated for treating tuberculosis, especially in patients with multidrug-resistant forms. Its use has been highlighted in studies examining its efficacy compared to rifampicin, another antibiotic in the same class. A systematic review indicated that this compound-based regimens have a treatment success rate of approximately 54.7%, while rifampin-based regimens show a higher success rate of 67.5% . Despite this, this compound is favored in specific populations, particularly those co-infected with HIV due to its lower potential for drug interactions with antiretroviral therapies.

Repurposing for Staphylococcus aureus Infections

Recent studies have investigated the potential of this compound as a repurposed antibiotic for treating infections caused by Staphylococcus aureus, particularly in cases where traditional therapies have failed due to resistance . this compound has demonstrated comparable antibacterial activity to rifampicin but with a longer half-life and fewer side effects, making it an attractive alternative for treating hospital-acquired infections.

Use in Prosthetic Infections

A case series highlighted the application of this compound in treating prosthetic infections caused by staphylococci. In this study involving seven patients, this compound was used instead of rifampicin due to concerns about significant drug-drug interactions with other medications . The results showed that all patients tolerated this compound well, with no major adverse effects reported, underscoring its potential as a safe alternative in complex clinical scenarios.

Efficacy Against Non-tuberculous Mycobacterial Infections

This compound has also been studied for its effectiveness against non-tuberculous mycobacterial infections (NTM), which are increasingly recognized as significant pathogens, particularly in immunocompromised patients. Research indicates that this compound can be part of effective treatment regimens for NTM infections, offering a valuable option where other treatments may be less effective or poorly tolerated.

Pharmacokinetics and Drug Interactions

The pharmacokinetics of this compound are crucial for optimizing its use in combination therapies. Studies have shown that dosing adjustments may be necessary when used alongside protease inhibitors in HIV treatment regimens . For instance, a study found that a daily dose of 150 mg of this compound combined with lopinavir/ritonavir resulted in a significant increase in this compound concentration, suggesting that careful monitoring and dosing strategies are essential for maximizing therapeutic outcomes while minimizing toxicity.

Data Table: Summary of this compound Applications

ApplicationDescriptionReferences
Tuberculosis TreatmentEffective against multidrug-resistant tuberculosis; lower drug interaction risk in HIV+ patients
Staphylococcus aureus InfectionsPotential alternative for treating resistant staphylococcal infections
Prosthetic InfectionsUsed successfully in complex cases; well tolerated with minimal adverse effects
Non-tuberculous Mycobacterial InfectionsEffective treatment option for NTM infections
PharmacokineticsRequires careful dosing when combined with antiretroviral therapies

Case Studies Overview

  • Staphylococcal Prosthetic Infection Case Series :
    • Seven patients treated with this compound showed positive outcomes without major adverse effects.
    • Concerns about drug interactions led to the choice of this compound over rifampicin.
    • Follow-up indicated no significant recurrence of infection.
  • Tuberculosis Treatment :
    • Patients diagnosed with drug-resistant tuberculosis were successfully treated with this compound-containing regimens.
    • A notable increase in treatment success rates was observed when adjusted for patient demographics and comorbidities.

Comparación Con Compuestos Similares

Actividad Biológica

Rifabutin is a semi-synthetic derivative of rifampicin, primarily used for the treatment of mycobacterial infections, particularly in patients with HIV/AIDS. Its unique mechanism of action and pharmacological properties make it an important agent in combating resistant bacterial strains. This article explores the biological activity of this compound, including its mechanisms, efficacy in various infections, and resistance patterns.

This compound exerts its antibacterial effects by selectively inhibiting bacterial DNA-dependent RNA polymerase. This inhibition leads to a suppression of RNA synthesis, ultimately resulting in cell death. The compound is particularly effective against Mycobacterium tuberculosis and has shown activity against other pathogens, including some strains of Pseudomonas aeruginosa .

In Vitro and In Vivo Efficacy

Recent studies have demonstrated this compound's potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB). In vitro tests revealed that this compound's minimum inhibitory concentration (MIC) was significantly lower when tested in nutrient-limited media supplemented with fetal calf serum (FCS). This increased activity is attributed to the enhanced cellular uptake through the TonB-dependent siderophore receptor FhuE, which is upregulated under specific conditions .

Table 1: In Vitro Activity of this compound Against CRAB Strains

StudyMIC (µg/mL)Medium UsedNotable Findings
Study A0.5RPMI + FCSEnhanced uptake via FhuE
Study B2.0CA-MHBStandard medium showed reduced activity

Clinical Efficacy

A meta-analysis comparing this compound-based regimens to rifampin-based regimens for treating Mycobacterium avium complex (MAC) infections found that the pooled treatment success rate for this compound was 54.7%, compared to 67.5% for rifampin. This suggests that while this compound is effective, it may not be as successful as rifampin in certain patient populations .

Case Studies

  • Staphylococcal Prosthetic Infections : A case series involving two patients treated with this compound for staphylococcal infections indicated potential adverse effects but also suggested that this compound could be a viable alternative when rifampin is contraindicated .
  • Liposomal this compound : Research on liposomal formulations of this compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating that nanoformulations may enhance the drug's efficacy and safety profile .

Resistance Mechanisms

Resistance to this compound can occur through mutations in the rpoB gene, which encodes the RNA polymerase target. Studies have shown that specific mutations can lead to increased MIC values, highlighting the need for careful monitoring of resistance patterns in clinical settings .

Propiedades

Fórmula molecular

C46H62N4O11

Peso molecular

847.0 g/mol

Nombre IUPAC

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

Clave InChI

AZFBLLCNOQPJGJ-VXTBVIBXSA-N

SMILES isomérico

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)/C

SMILES canónico

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.